Tri-n-butylgermane

Catalog No.
S1909888
CAS No.
998-39-0
M.F
C12H27Ge
M. Wt
244 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-n-butylgermane

CAS Number

998-39-0

Product Name

Tri-n-butylgermane

Molecular Formula

C12H27Ge

Molecular Weight

244 g/mol

InChI

InChI=1S/C12H27Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

UMRPCNGKANTZSN-UHFFFAOYSA-N

SMILES

CCCC[Ge](CCCC)CCCC

Canonical SMILES

CCCC[Ge](CCCC)CCCC

Precursor for Germanium-Based Materials

One of the primary applications of TBGeH is as a precursor for the synthesis of various germanium-based materials. The Ge-H bond in TBGeH is reactive and can be readily broken to form new Ge-containing structures. Researchers utilize TBGeH to prepare:

  • Germanium thin films: TBGeH can be used in chemical vapor deposition (CVD) techniques to deposit thin films of germanium on various substrates. These films have potential applications in microelectronics and optoelectronics [].
  • Germanium nanocrystals: TBGeH serves as a precursor for the synthesis of germanium nanocrystals through various methods, including thermal decomposition and solution-based approaches. Germanium nanocrystals hold promise for applications in solar cells, photodetectors, and biomedicine [].
  • Germanium-containing polymers: TBGeH can be incorporated into polymers through hydrosilation reactions. These polymers exhibit interesting properties like high refractive index and electrical conductivity, making them potential candidates for optical devices and organic electronics [].

Source of Germanium

TBGeH can be a convenient source of germanium for various research purposes. The germanium atom in TBGeH is readily available for further reactions or transformations. Researchers can utilize TBGeH for:

  • Doping studies: Germanium is a common dopant in silicon-based electronic devices. TBGeH can be used to introduce germanium atoms into silicon structures for studying their impact on electrical properties [].
  • Organogermanium chemistry: TBGeH serves as a starting material for the synthesis of various organogermanium compounds with diverse functionalities. These compounds are explored for their potential applications in catalysis, medicinal chemistry, and material science [].

Tri-n-butylgermane is an organogermanium compound with the chemical formula C12H27GeC_{12}H_{27}Ge. It consists of a germanium atom bonded to three butyl groups. This compound is known for its unique properties and reactivity, particularly as a reducing agent in various organic reactions. Tri-n-butylgermane is classified as a colorless liquid at room temperature and has a relatively low boiling point, making it suitable for various applications in organic synthesis.

  • Reduction Reactions: It acts as an effective reducing agent, notably reducing benzylic and acyl chlorides to their corresponding alcohols and aldehydes, respectively. Its reactivity is reported to be significantly faster than that of silyl hydrides .
  • Hydrogermylation: In the presence of platinum catalysts, tri-n-butylgermane can react with olefins to form alkylgermanes, demonstrating its utility in hydrogermylation processes .
  • Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-germanium bonds .

Tri-n-butylgermane can be synthesized through several methods:

  • Reaction of Germanium Tetrachloride: The most common method involves reacting germanium tetrachloride with n-butyllithium or n-butylmagnesium chloride in the presence of catalytic titanium complexes. This reaction typically yields tri-n-butylgermane along with other byproducts .
  • Hydride Reduction: Another approach includes the reduction of germanium halides using lithium aluminum hydride or similar reducing agents to produce tri-n-butylgermane.

Tri-n-butylgermane finds various applications in organic chemistry:

  • Reducing Agent: It is primarily used as a reducing agent in organic synthesis, particularly for transforming carbonyl compounds into alcohols.
  • Precursor for Organogermanium Compounds: It serves as a precursor for synthesizing other organogermanium compounds, which are useful in materials science and catalysis.
  • Catalyst in Organic Reactions: Its ability to facilitate radical cyclization reactions makes it valuable in synthetic organic chemistry.

Several compounds share structural similarities with tri-n-butylgermane, including:

Compound NameFormulaUnique Features
TriethylgermaneC9H21GeC_9H_{21}GeContains ethyl groups; less sterically hindered than tri-n-butylgermane.
TrimethylgermaneC7H18GeC_7H_{18}GeSmaller methyl groups; more reactive due to lower steric hindrance.
Tetra-n-butylgermaniumC16H36GeC_{16}H_{36}GeContains four butyl groups; higher molecular weight and different reactivity.

Uniqueness of Tri-n-butylgermane

Tri-n-butylgermane is distinguished by its balance between steric hindrance and reactivity. The presence of three butyl groups provides a unique combination of stability and reactivity that is not found in smaller analogs like trimethylgermane or triethylgermane. This makes it particularly effective as a reducing agent while also being versatile for further chemical transformations.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

ACMC-20ajcu

Dates

Modify: 2023-08-16

Explore Compound Types